(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Beschreibung
(3aR,7aS)-5-Benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core. The benzyl substituent at position 5 enhances lipophilicity and modulates steric and electronic properties, making it valuable in medicinal chemistry as a scaffold for drug discovery. This compound is structurally related to several analogs with substitutions at positions 3a, 5, and 7a, which influence physicochemical and biological behaviors .
Eigenschaften
IUPAC Name |
(3aR,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1CNC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,4-c]pyridine core.
Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to reduce the double bonds and form the octahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed amination is a key method for introducing aromatic substituents. For example:
Mechanism : These reactions utilize palladium catalysts to couple aromatic bromides with amine-containing bicyclic systems, enabling the formation of complex heterocycles. Boc-deprotection and hydrolysis steps are often required to liberate functional groups .
Hydrogenation Reactions
Hydrogenation is employed to modify substituents or reduce unsaturated bonds:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3,4-b]pyridine + Pd/C catalyst | Pressurized H₂ (4 kg/cm²), ethanol, 1.5 h | N/A |
Mechanism : Catalytic hydrogenation under high pressure is used to reduce substituents (e.g., benzyl groups) while preserving the bicyclic core .
Deprotection and Functionalization
Boc (tert-butoxycarbonyl) deprotection is a common step to expose reactive amine groups:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Boc-protected octahydropyrrolo[3,4-b]pyridine | HCl (12 N), 75°C for 1 h | N/A | |
| tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | HCl-mediated Boc removal | N/A |
Mechanism : Acidic conditions (e.g., HCl) efficiently remove Boc groups, enabling subsequent coupling or functionalization .
Coupling with Heterocyclic Systems
Reactions involving coupling with other heterocycles or quinoline derivatives are documented:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine + Boc-protected octahydropyrrolo[3,4-b]pyridine | DMF, 80°C for 7 h | 45% |
Mechanism : These reactions use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic attacks, forming complex bioactive molecules .
Stability and Functional Group Transformations
The compound’s stability under microsomal conditions and functional group transformations (e.g., ester hydrolysis) are critical for drug development:
Mechanism : Hydrolytic enzymes or alkaline conditions convert esters to carboxylic acids, while microsomal stability studies ensure pharmacokinetic suitability .
Key Findings and Implications
-
Reaction Control : Conditions like temperature, solvent choice, and catalyst selection critically influence reaction yields and purity .
-
Functional Group Sensitivity : The bicyclic core’s stereochemistry and substituents (e.g., benzyl, trifluoromethyl) require tailored reaction conditions to avoid degradation .
-
Drug Development Applications : The compound’s stability and reactivity profile make it suitable for therapeutic targeting, particularly in RBP4 antagonism and quinoline-based drug design .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that derivatives of octahydropyrrolo compounds exhibit a broad spectrum of biological activities:
- Anticonvulsant Activity : Compounds similar to (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine have shown efficacy in reducing seizure activity in animal models. This is attributed to their ability to modulate neurotransmitter systems .
- Anticancer Properties : Studies have highlighted the potential of pyrrolidine derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways .
- Anti-inflammatory Effects : Compounds within this class have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
- Neurological Disorders : Due to its anticonvulsant properties, this compound may be explored for treating epilepsy and other seizure-related disorders.
- Cancer Treatment : Given its anticancer potential, it could serve as a lead compound for developing new anticancer agents targeting specific cancer types.
- Pain Management : The analgesic properties suggest its use in pain management therapies.
Case Studies
Several studies have investigated the pharmacological profiles of pyrrolidine derivatives:
- In one study published by the Chemical Society of Ethiopia , a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results indicated significant reductions in seizure frequency compared to control groups.
- Another research article focused on the anticancer activity of similar compounds demonstrated that these derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Wirkmechanismus
The mechanism of action of (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table summarizes key analogs and their structural distinctions:
Physicochemical Properties
- Lipophilicity : The benzyl substituent in the target compound increases logP compared to methyl () or tert-butyl () analogs, suggesting improved membrane permeability .
- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for formulation .
- Stereochemical Impact : Enantiomers like (3aR,7aS) and (3aS,7aR) show distinct optical rotations (e.g., [α]₂²D = +10° vs. -13.5° in ), influencing receptor binding .
Research Findings and Trends
- Steric Effects : tert-Butyl and benzyl groups () hinder enzymatic degradation but may reduce target engagement due to bulk .
- Electronic Effects : Fluorinated derivatives () enhance metabolic stability and binding affinity in hydrophobic pockets .
- Salt Forms : Dihydrochloride salts () improve bioavailability, a strategy applicable to the target compound if ionizable groups are present .
Biologische Aktivität
(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
- Molecular Formula : C₁₄H₁₈N₂
- Molecular Weight : 216.328 g/mol
- CAS Number : 186203-32-7
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties. Research indicates that it may exert significant cytotoxic effects against various cancer cell lines.
The compound appears to influence cellular processes through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits anti-proliferative effects on cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values ranging from 120 nM to 350 nM depending on the structural modifications of the analogues used in testing .
- Disruption of Lipid Metabolism : The compound has been linked to alterations in lipid metabolism within cancer cells. It has been suggested that it may induce a metabolic shift from lipid to glucose utilization in tumor cells .
Study 1: Anti-Proliferative Activity
A recent study evaluated the anti-proliferative activity of several derivatives of pyrrole compounds including this compound. The results indicated that compounds exhibiting modifications at the benzyl position significantly improved efficacy against HCT116 and MDA-MB-231 cell lines.
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| 5i | 120 | HCT116 |
| 5h | 200 | MDA-MB-231 |
| 5j | 350 | HCT116 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by this compound. It was observed that treatment with this compound led to morphological changes in treated cells similar to those seen with phosphoinositide phospholipase C (PI-PLC) knockdown . This suggests that the compound may act as a PI-PLC inhibitor.
Q & A
Basic: What synthetic strategies are effective for preparing (3Ar,7aS)-5-benzyl-pyrrolo[3,4-c]pyridine derivatives?
Methodological Answer:
Key synthetic routes include:
- Palladium-catalyzed cross-coupling : For introducing aryl/benzyl groups at the 5-position, Suzuki-Miyaura coupling with benzyl boronic acids under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/ethanol (3:1) at 105°C (e.g., as used for 3,5-disubstituted pyrrolo[2,3-b]pyridines) .
- Oxidative functionalization : MnO₂ in THF for oxidizing prochiral alcohols to ketones (e.g., conversion of 12 to 13 in ) .
- Protection/deprotection : Use of tosyl (Ts) groups for nitrogen protection, removable via hydrolysis with KOH in ethanol .
Example Reaction Table (Hypothetical Data):
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 64 | |
| 2 | Oxidation | MnO₂, THF, rt | 49 | |
| 3 | Deprotection | KOH, EtOH, 80°C | 76 |
Advanced: How can enantioselective synthesis of this bicyclic scaffold be optimized?
Methodological Answer:
Enantioselectivity challenges arise from the fused pyrrolo-pyridine system. Strategies include:
- Chiral resolution : Use of chiral auxiliaries (e.g., tert-butyl carboxylate derivatives, as in ) to separate diastereomers via crystallization .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to control stereochemistry at the 3a/7a positions.
- Computational modeling : DFT studies to predict transition states and optimize reaction conditions for stereochemical control.
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to resolve diastereotopic protons and verify benzyl group substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, bridgehead carbons at ~50–60 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁N₂ requires m/z 265.1705).
- Chiral HPLC : To assess enantiopurity using columns like Chiralpak IA/IB .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Variability in assay conditions : Standardize kinase inhibition assays (e.g., ATP concentration, pH) to compare results (as in DYRK1A studies for similar compounds) .
- Solubility differences : Use DMSO stock solutions with consistent concentrations (<0.1% v/v) to avoid aggregation artifacts.
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
Basic: What are the key reactivity patterns of the pyrrolo[3,4-c]pyridine core?
Methodological Answer:
- Electrophilic substitution : The pyridine ring undergoes nitration/sulfonation at electron-deficient positions.
- Nucleophilic addition : The bridgehead nitrogen (position 1) reacts with alkyl halides for functionalization (e.g., benzylation via NaH/TsCl in THF) .
- Redox reactions : MnO₂ oxidizes secondary alcohols to ketones without disrupting the bicyclic framework .
Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents at positions 3, 5, and 7 (e.g., methoxy, halogens) to map binding interactions (as in ) .
- Molecular docking : Use X-ray crystal structures of kinase domains (e.g., PDB: 4AZA) to predict binding modes and prioritize synthetic targets.
- In vitro profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends.
Advanced: What environmental fate studies are applicable to this compound?
Methodological Answer:
- Degradation pathways : Simulate hydrolytic/photolytic degradation (e.g., pH 4–9 buffers, UV light) to identify breakdown products .
- Bioaccumulation potential : Calculate logP (e.g., using ChemAxon) and compare to EPA guidelines; experimental logP for analogs is ~2.1–2.5 .
- Ecototoxicity : Use Daphnia magna or algae growth inhibition assays to assess acute/chronic toxicity .
Basic: How to troubleshoot low yields in the final cyclization step?
Methodological Answer:
- Optimize temperature : Gradual heating (e.g., 80°C to reflux) to avoid side reactions.
- Catalyst screening : Test alternative Pd sources (e.g., Pd(OAc)₂ with SPhos ligand) for improved turnover.
- Purification : Use silica gel chromatography with gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) .
Advanced: What computational methods predict metabolic liabilities?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 to identify vulnerable sites (e.g., benzylic positions for CYP450 oxidation).
- MD simulations : Study binding to CYP3A4/2D6 isoforms to predict major metabolites.
- Fragment-based design : Replace metabolically labile groups (e.g., benzyl → cyclopropyl) while maintaining activity .
Basic: How to validate stereochemical assignments in this bicyclic system?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
